N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide
Description
N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a carboxamide group and a 2,3-dimethoxybenzylaminoethyl side chain. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C17H21N3O3 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
N-[2-[(2,3-dimethoxyphenyl)methylamino]ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H21N3O3/c1-22-15-5-3-4-14(16(15)23-2)12-19-10-11-20-17(21)13-6-8-18-9-7-13/h3-9,19H,10-12H2,1-2H3,(H,20,21) |
InChI Key |
JAHGSILKGUQEDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the 2,3-dimethoxybenzylamine. This intermediate is then reacted with 4-pyridinecarboxylic acid chloride under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the process and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed for reduction.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the pyridine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and reducing enzymatic activity. Additionally, its ability to cross cell membranes allows it to affect intracellular signaling pathways.
Comparison with Similar Compounds
N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide can be compared to other similar compounds, such as:
N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-3-carboxamide: This compound has a similar structure but with the carboxamide group positioned at the 3-position of the pyridine ring, which can lead to different chemical and biological properties.
N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-2-carboxamide: Another isomer with the carboxamide group at the 2-position, which may exhibit distinct reactivity and interactions.
N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzamide: This compound lacks the pyridine ring, which can significantly alter its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
